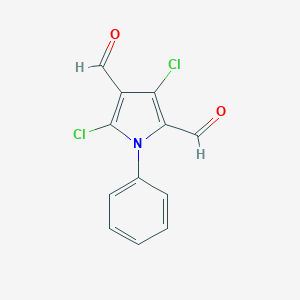methylphosphonate](/img/structure/B290295.png)
Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](phenyl)methylphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](phenyl)methylphosphonate, also known as ETAP, is a phosphonate compound that has been extensively studied for its potential applications in scientific research. ETAP is a synthetic compound that was first synthesized in 1974 by researchers at the University of California, Los Angeles. Since then, ETAP has been studied for its potential use in a variety of scientific applications.
作用机制
The mechanism of action of Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](phenyl)methylphosphonate is not well-understood. However, it is believed that Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](phenyl)methylphosphonate acts as a nucleophile in organic synthesis reactions, attacking electrophilic centers in molecules and introducing the phosphonate group.
Biochemical and Physiological Effects
Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](phenyl)methylphosphonate has not been extensively studied for its biochemical or physiological effects. However, it is believed to be relatively non-toxic and non-reactive, making it a potentially useful compound for scientific research.
实验室实验的优点和局限性
One of the main advantages of Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](phenyl)methylphosphonate is its versatility as a reagent in organic synthesis reactions. It can be used to introduce the phosphonate group into a wide range of molecules, leading to the synthesis of new compounds with potentially valuable properties. However, one limitation of Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](phenyl)methylphosphonate is its relatively low reactivity compared to other reagents. This can make it less effective in certain types of reactions.
未来方向
There are several potential future directions for research involving Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](phenyl)methylphosphonate. One area of interest is the development of new synthetic methods using Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](phenyl)methylphosphonate as a reagent. Another area of interest is the study of the biochemical and physiological effects of Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](phenyl)methylphosphonate, which may lead to the discovery of new therapeutic applications for this compound. Additionally, the development of new derivatives of Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](phenyl)methylphosphonate may lead to the synthesis of compounds with even more valuable properties.
合成方法
The synthesis of Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](phenyl)methylphosphonate involves the reaction of diphenylphosphoryl azide with 5-ethyl-1,3,4-thiadiazol-2-amine in the presence of a catalyst. The resulting compound is then reacted with benzyl chloride to yield Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](phenyl)methylphosphonate. This synthesis method has been well-established and is widely used in the scientific community.
科学研究应用
Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](phenyl)methylphosphonate has been extensively studied for its potential applications in scientific research. One of the most promising applications of Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](phenyl)methylphosphonate is in the field of organic synthesis. Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](phenyl)methylphosphonate can be used as a reagent in organic synthesis reactions to introduce the phosphonate group into molecules. This can lead to the synthesis of new compounds with potentially valuable properties.
属性
分子式 |
C23H22N3O3PS |
|---|---|
分子量 |
451.5 g/mol |
IUPAC 名称 |
N-[diphenoxyphosphoryl(phenyl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C23H22N3O3PS/c1-2-21-25-26-23(31-21)24-22(18-12-6-3-7-13-18)30(27,28-19-14-8-4-9-15-19)29-20-16-10-5-11-17-20/h3-17,22H,2H2,1H3,(H,24,26) |
InChI 键 |
UXNCVMIBPOUNBW-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NC(C2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
规范 SMILES |
CCC1=NN=C(S1)NC(C2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid](/img/structure/B290223.png)


![N-{4-acetyl-5-[3,4-bis(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B290228.png)

![5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B290231.png)
![1-(allylsulfanyl)-6-methyl-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B290232.png)
![5,5-dimethyl-2-phenyl-5,6-dihydro-4H-naphtho[1,2-d][1,3]oxazin-4-one](/img/structure/B290238.png)
